molecular formula C9H16O3 B1433192 2-Cyclopentyl-2-ethoxyacetic acid CAS No. 1549522-72-6

2-Cyclopentyl-2-ethoxyacetic acid

Cat. No. B1433192
M. Wt: 172.22 g/mol
InChI Key: YDFIWJFDKIVAOJ-UHFFFAOYSA-N
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Description

2-Cyclopentyl-2-ethoxyacetic acid is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Cyclopentyl-2-ethoxyacetic acid consists of a cyclopentyl group, an ethoxy group, and an acetic acid group . The InChI code for this compound is 1S/C9H16O3/c1-2-12-8(9(10)11)7-5-3-4-6-7/h7-8H,2-6H2,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

2-Cyclopentyl-2-ethoxyacetic acid is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the available literature .

Scientific Research Applications

Biomonitoring and Analysis of Metabolites

  • Biomonitoring of Toxic Metabolites : The study by Laitinen and Pulkkinen (2005) discusses the biomonitoring of 2-(2-alkoxyethoxy)acetic acids, which are metabolites of 2-alkoxyethanols. Although not directly mentioning "2-Cyclopentyl-2-ethoxyacetic acid", it provides insights into the analysis of similar ethoxyacetic acid derivatives, highlighting the importance of monitoring exposure to potentially toxic substances in occupational settings Laitinen & Pulkkinen, 2005.

Synthesis and Physicochemical Properties

  • Synthesis and Dissolution of Cellulose : Pernak et al. (2012) synthesized various ammonium ionic liquids, including ethoxyacetates, to assess their ability to dissolve cellulose. This research illustrates the potential use of "2-Cyclopentyl-2-ethoxyacetic acid" in the development of new solvents for cellulose dissolution and other applications, considering its structural similarity to the compounds studied Pernak et al., 2012.

Analytical Method Development

  • Analysis of Ethylene Glycol Ether Metabolites : The work by Johanson (2004) focuses on a sensitive method for determining alkoxyacetic acids in urine, developed for biomonitoring purposes. Although "2-Cyclopentyl-2-ethoxyacetic acid" is not specifically mentioned, the methodology could be applicable to the analysis of structurally related compounds, providing a foundation for understanding exposure and metabolism Johanson, 2004.

Safety And Hazards

The safety data sheet for 2-Cyclopentyl-2-ethoxyacetic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

2-cyclopentyl-2-ethoxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-12-8(9(10)11)7-5-3-4-6-7/h7-8H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFIWJFDKIVAOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentyl-2-ethoxyacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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